(+)-JQ1 PA is synthesized from JQ1 through a chemical modification process that introduces a propargyl amide group. This modification enhances the compound's ability to engage with biological targets while maintaining its inhibitory effects on bromodomain proteins. The classification of (+)-JQ1 PA falls under small-molecule inhibitors used in epigenetic regulation.
The synthesis of (+)-JQ1 PA involves several key steps:
This synthetic approach allows for the exploration of structure-activity relationships, enabling researchers to optimize the compound for enhanced biological activity.
The molecular structure of (+)-JQ1 PA retains the core structure of JQ1, characterized by its benzothiazole moiety linked to a pyridine ring, with the addition of a propargyl amide group.
The structural data can be visualized using computational chemistry tools that model ligand-receptor interactions, providing insights into how (+)-JQ1 PA may interact with BRD4.
(+)-JQ1 PA undergoes several chemical reactions relevant to its biological activity:
These reactions are essential for understanding how (+)-JQ1 PA can be utilized effectively in therapeutic contexts.
The mechanism of action of (+)-JQ1 PA primarily involves:
This mechanism highlights the compound's relevance in cancer therapy and inflammatory diseases.
The physical and chemical properties of (+)-JQ1 PA include:
These properties are critical for assessing the suitability of (+)-JQ1 PA for laboratory experiments and potential clinical applications.
(+)-JQ1 PA has several scientific applications:
These applications underscore the significance of (+)-JQ1 PA in advancing our understanding of disease mechanisms and therapeutic strategies.
(+)-JQ1 PA [(6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-N-2-propyn-1-yl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide] is a functionally modified derivative of the BET bromodomain inhibitor JQ1. Its systematic IUPAC name reflects three key structural elements:
The compound's molecular formula is C₂₂H₂₀ClN₅OS (molecular weight: 437.95 g/mol), with absolute (S)-configuration at the C6 chiral center critical for target engagement. X-ray crystallography confirms that the propargyl group extends linearly from the acetamide nitrogen, creating an ideal handle for bioorthogonal conjugation while maintaining the binding conformation of the heterocyclic core. The alkyne functionality enables "click chemistry" applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions [2] [4].
Table 1: Chemical Identifiers of (+)-JQ1 PA
Identifier Type | Value |
---|---|
CAS Registry Number | 2115701-93-2 |
PubChem CID | 134821687 |
IUPAC Name | (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-N-(prop-2-yn-1-yl)-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide |
InChIKey | ZLSCJWMPQYKVKU-KRWDZBQOSA-N |
SMILES | O=C(NCC#C)C[C@@H]1N=C(C2=CC=C(Cl)C=C2)C3=C(SC(C)=C3C)N4C1=NN=C4C |
The BET-inhibitory activity of (+)-JQ1 PA stems from conserved molecular interactions with the acetyl-lysine binding pockets of BRD2/3/4/T, while its propargylamide modification enables targeted applications:
Triazolodiazepine Core: Maintains critical hydrogen bonds with conserved asparagine residues (e.g., N140 in BRD4-BD1) via the triazole nitrogen and carbonyl oxygen. The thienyl ring occupies a hydrophobic cleft, with 2,9-dimethyl groups enhancing affinity through van der Waals contacts [1] [4].
Stereospecificity: The (S)-enantiomer exhibits >200-fold higher affinity for BRD4 than its (R)-counterpart, as the chiral center controls optimal positioning of the chlorophenyl group within the ZA loop hydrophobic pocket [1].
Propargylamide Modification: Replaces JQ1's tert-butyl ester with N-propargylamide, minimally affecting binding (IC₅₀ = 10.4 nM vs. JQ1's 14.3 nM in MV4;11 cells). Molecular dynamics simulations confirm the alkyne group projects toward solvent-exposed regions, preserving the ligand-protein interactions while enabling conjugation [2] [4].
Table 2: BET Bromodomain Inhibition Profiles
Compound | IC₅₀ vs. BRD4 (nM) | Key Structural Feature | Functional Consequence |
---|---|---|---|
(+)-JQ1 | 14.3 | tert-Butyl ester | Parental inhibitor |
(+)-JQ1 PA | 10.4 | Propargylamide | Retains potency, enables conjugation |
(-)-JQ1 PA | >2,500 | (R)-Configuration | Severely impaired binding |
OTX-015* | 10–19 | para-Hydroxyacetamide | Clinical candidate |
*Derivative sharing similar ester-to-amide modification [8]
(+)-JQ1 PA displays the following physicochemical characteristics critical for research applications:
Solubility: Moderately soluble in ethanol (50 mg/mL, 114.17 mM) and DMSO (>100 mM), but limited aqueous solubility (<0.1 mg/mL in PBS). Sonication is recommended for ethanol solutions to ensure complete dissolution [4].
Lipophilicity: Calculated logP (cLogP) of 3.2 indicates moderate hydrophobicity, consistent with its cell permeability. The propargylamide modification reduces cLogP by approximately 0.8 units compared to JQ1's tert-butyl ester, potentially improving solubility [2].
Chemical Stability: The amide bond demonstrates enhanced hydrolytic stability versus JQ1's ester linkage, resisting enzymatic and pH-mediated cleavage (t₁/₂ > 48h in plasma vs. JQ1's 1h). The alkyne group remains reactive toward azides across pH 4–9 [1] [8].
Synthetic Routes
(+)-JQ1 PA synthesis follows a convergent strategy:
Targeted Applications
PROTAC Development: The alkyne handle enables modular assembly of proteolysis-targeting chimeras (PROTACs) via copper-free click chemistry with azide-functionalized E3 ligase ligands (e.g., pomalidomide for cereblon). These heterobifunctional degraders demonstrated BRD4 degradation at sub-stoichiometric concentrations (DC₅₀ = 1–10 nM), outperforming parental inhibitors [2] [5].
Activity-Based Probes: Conjugation to fluorophores (e.g., TAMRA-azide) enables:
In vivo assessment of blood-brain barrier penetration in xenograft models [3]
Clinical Derivative Design: Inspired by (+)-JQ1 PA's amide stability, OTX-015 (MK-8628) was developed by incorporating a para-hydroxyacetamide group. This derivative exhibits improved pharmacokinetics (t₁/₂ = 6h vs. JQ1's 1h) and blood-brain barrier penetration, advancing to clinical trials for MYC-driven tumors including medulloblastoma [8].
Table 3: Functionalized Derivatives of (+)-JQ1 PA
Conjugate Type | Targeting Moiety | Application | Key Finding |
---|---|---|---|
PROTAC | CRBN ligand (Pomalidomide) | BRD4 degradation | DC₅₀ = 3.2 nM in leukemia cells |
Fluorescent Probe | TAMRA dye | Cellular imaging | Quantified nuclear uptake kinetics |
PROTAC | VHL ligand | BRD2/4 degradation | Overcame BETi resistance in carcinoma |
ADC Payload | Anti-EGFR antibody | Tumor-targeted delivery | Enhanced in vivo antitumor specificity |
Clinical Translation Strategy
The propargylamide handle serves as a versatile platform for generating therapeutic derivatives:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1